Vancomycin hydrochloride
Overview
Description
Vancomycin Hydrochloride is a glycopeptide antibiotic used to treat severe bacterial infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile . It is derived from the bacterium Amycolatopsis orientalis and is known for its ability to inhibit bacterial cell wall synthesis .
Mechanism of Action
Target of Action
Vancomycin hydrochloride primarily targets the D-Ala-D-Ala terminus of peptidoglycan (PG) , a major structural component of the bacterial cell wall . This compound has a high affinity for the alanine moiety of the precursor peptide present on the sensitive bacterial cell wall .
Mode of Action
This compound inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of the peptidoglycan precursor units . This binding prevents the incorporation of these units into the peptidoglycan matrix, thereby inhibiting the synthesis of the polymer peptidoglycan that constitutes the bacterial cell wall . This results in cell wall defects and ultimately leads to bacterial death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell wall biosynthesis pathway in bacteria . By binding to the D-Ala-D-Ala terminus of the peptidoglycan precursor units, this compound prevents these units from being incorporated into the peptidoglycan matrix . This inhibits the synthesis of the polymer peptidoglycan, a crucial component of the bacterial cell wall .
Pharmacokinetics
This compound is poorly absorbed after oral administration . It is primarily eliminated via the renal route, with more than 80%-90% recovered unchanged in urine within 24 hours after administration of a single dose . The pharmacokinetic profile of vancomycin is complex and can be characterized by either a 2- or 3-compartment pharmacokinetic profile . In patients with normal creatinine clearance, vancomycin has an α-distribution phase of approximately 30 minutes to 1 hour and a β-elimination half-life of 6-12 hours .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial cell wall synthesis, leading to cell wall defects and bacterial death . This makes it an effective treatment for severe but susceptible bacterial infections such as MRSA (methicillin-resistant Staphylococcus aureus) infections .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the aggregation of drug molecules may involve noncovalent forces, including ionic and hydrophobic interactions . Additionally, the drug is administered intravenously, with a standard infusion time of at least 1 hour, to minimize infusion-related adverse effects .
Biochemical Analysis
Biochemical Properties
Vancomycin hydrochloride works by blocking bacterial cell wall biosynthesis at the level of peptidoglycan biosynthesis . It inhibits the incorporation of terminal D-alanyl-D-alanine moieties of the NAM/NAG-peptides . It is effective against Gram-positive bacteria . This compound also alters bacterial-cell-membrane permeability and RNA synthesis .
Cellular Effects
This compound primarily inhibits the formation of the bacterial cell wall . It also affects the permeability of the bacterial cell membrane and RNA synthesis . This leads to cell wall defects and bacterial death .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding with high affinity to the poly-terminus alanyl-alanine of the precursor peptide located on the sensitive bacterial cell wall . This blocks the biosynthesis of the peptide glycan polymer constituting the bacterial cell wall, resulting in cell wall defects and bacterial death .
Temporal Effects in Laboratory Settings
This compound solutions at concentrations used in clinical services have been found to be stable . The stability of this compound can be affected by factors such as the degree of inflammation present .
Dosage Effects in Animal Models
In animal studies, this compound is administered intravenously at a dose rate of 20 mg/kg over a 1-h period at 12 h intervals . The dosage for horses is 4.3–7.5 mg/kg in 8 h intervals, and for dogs, it is 15 mg/kg in 6 h intervals .
Metabolic Pathways
This compound is not appreciably absorbed orally and is eliminated primarily via the renal route, with >80%–90% recovered unchanged in urine within 24 h after administration of a single dose .
Transport and Distribution
This compound penetrates into most body spaces, although the concentrations obtained are variable and somewhat dependent on the degree of inflammation present . In patients with normal creatinine clearance, this compound has an α-distribution phase of ∼30 min to 1 h and a β-elimination half-life of 6–12 h .
Subcellular Localization
As an antibiotic, this compound does not have a specific subcellular localization. It acts on the bacterial cell wall, which is outside the bacterial cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vancomycin Hydrochloride is typically produced through a fermentation process involving the bacterium Amycolatopsis orientalis . The fermentation broth is then subjected to a series of purification steps, including solvent extraction, precipitation, and crystallization, to isolate the antibiotic in its pure form .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation followed by downstream processing to purify the compound. High-performance liquid chromatography (HPLC) is commonly used to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions: Vancomycin Hydrochloride undergoes various chemical reactions, including:
Oxidation: Vancomycin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Vancomycin can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products Formed: The major products formed from these reactions include various degradation products and substituted derivatives of Vancomycin .
Scientific Research Applications
Vancomycin Hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Linezolid: An oxazolidinone antibiotic that inhibits bacterial protein synthesis.
Daptomycin: A lipopeptide antibiotic that disrupts bacterial cell membrane function.
Uniqueness of Vancomycin Hydrochloride: this compound is unique due to its strong binding affinity to the D-alanyl-D-alanine terminus, making it highly effective against resistant strains of bacteria . Its ability to treat severe infections caused by MRSA and Clostridium difficile sets it apart from other antibiotics .
Properties
CAS No. |
1404-93-9 |
---|---|
Molecular Formula |
C66H76Cl3N9O24 |
Molecular Weight |
1485.7 g/mol |
IUPAC Name |
48-[3-[(4S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C66H75Cl2N9O24.ClH/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92;/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95);1H/t24?,34?,35?,42?,44?,46?,47?,48?,49?,50?,51?,52?,53?,54?,56?,57?,65?,66-;/m0./s1 |
InChI Key |
LCTORFDMHNKUSG-VSPPCZCGSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl |
Isomeric SMILES |
CC1C([C@@](CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl |
Key on ui other cas no. |
1404-93-9 |
Pictograms |
Irritant |
Related CAS |
1404-90-6 (Parent) |
Synonyms |
AB-Vancomycin Diatracin Hydrochloride, Vancomycin Sulfate, Vancomycin Vanco Azupharma VANCO-cell Vanco-saar Vancocin Vancocin HCl Vancocine Vancomicina Abbott Vancomicina Chiesi Vancomicina Combino Phar Vancomicina Norman Vancomycin Vancomycin Hexal Vancomycin Hydrochloride Vancomycin Lilly Vancomycin Phosphate (1:2) Vancomycin Phosphate (1:2), Decahydrate Vancomycin Sulfate Vancomycin-ratiopharm Vancomycine Dakota |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does vancomycin hydrochloride exert its antibacterial effect?
A1: this compound targets the peptidoglycan layer of bacterial cell walls, essential for their structural integrity. It specifically binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall. This ultimately leads to bacterial cell death. [, , , ]
Q2: Why is this compound particularly effective against Gram-positive bacteria?
A2: Gram-positive bacteria have a thick peptidoglycan layer exposed on their outer surface, making them highly susceptible to this compound. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C66H75Cl2N9O24, and its molecular weight is 1449.26 g/mol. [, ]
Q4: What spectroscopic techniques are useful for characterizing this compound?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are valuable tools for structural elucidation and identification of this compound. [] Researchers have used these techniques to confirm its chemical structure and analyze its purity. [, ]
Q5: How stable is this compound in various solutions for intravenous administration?
A5: Studies have investigated the stability of this compound in solutions like 5% dextrose, 0.9% sodium chloride, and various concentrations of dextrose injection. [, , ] Results show that this compound remains stable for extended periods at both refrigerated and room temperatures in these solutions, making it suitable for preparation in advance of infusion. [, , ]
Q6: Can this compound be mixed with other drugs in infusion solutions?
A6: Compatibility studies are crucial when combining drugs in infusions. Research indicates that while this compound is compatible with some drugs like famotidine, [] it shows compatibility issues with others like aztreonam, particularly at higher concentrations. []
Q7: How does ethylene oxide gas sterilization affect this compound injection vials?
A7: Ethylene oxide gas (EOG) sterilization, commonly used for this compound vials, can lead to EOG contamination. [] Research suggests that a sufficient degassing period, either by aeration or storage, is crucial for safe use to eliminate residual EOG. []
Q8: What are the challenges in formulating this compound for oral administration?
A8: this compound exhibits poor oral bioavailability due to its limited permeability across the gastrointestinal tract. [, ] This necessitates frequent dosing to achieve therapeutic levels. []
Q9: How can the stability and bioavailability of this compound be improved?
A9: Researchers are exploring various strategies:
- Liposomal encapsulation: Encapsulating this compound in liposomes has shown promise in enhancing its stability, permeability, and sustained release. [, , ] This approach aims to improve its effectiveness and reduce dosing frequency. [, , ]
- Chitosan-based systems: Utilizing chitosan salts and nanoparticles in microparticles has demonstrated potential for controlled and sustained release of this compound, particularly for colon-targeted delivery. [, , ] This is especially relevant for treating conditions like Clostridium difficile colitis. []
Q10: What are the advantages of targeted delivery systems for this compound?
A10: Targeted delivery systems offer several benefits:
- Enhanced efficacy: Delivering this compound directly to the infection site, such as in osteomyelitis, can maximize its local concentration and improve treatment outcomes. []
- Reduced toxicity: Targeted delivery can minimize systemic exposure, potentially reducing the risk of adverse effects, particularly nephrotoxicity. [, ]
Q11: What delivery approaches are being explored for this compound?
A11: Various drug delivery systems are under investigation:
- Multivesicular liposomes: These liposomes are being developed for the sustained locoregional delivery of this compound, particularly in treating bone infections like osteomyelitis. []
- Cationic multivesicular liposomes: This approach aims to enhance the delivery and efficacy of this compound while maintaining stability. []
Q12: What in vitro models are used to study this compound activity?
A12: Researchers commonly use:
- Bacterial culture: Studies assessing the minimum inhibitory concentration (MIC) of this compound against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), rely heavily on bacterial culture techniques. [, , , , ]
- Cell culture: Cell-based assays using human placental and dog kidney cells help evaluate the permeability of this compound formulations across biological barriers. [] This information is valuable in understanding potential drug distribution and toxicity. []
Q13: What in vivo models are used to evaluate this compound efficacy?
A13: Animal models play a crucial role in understanding this compound activity in a living system:
- Rat model of vascular graft infection: This model is employed to study the efficacy of this compound in preventing and treating infections associated with implanted medical devices. []
- Pneumonia model mice: Researchers utilize this model to investigate the synergistic antibacterial effects of this compound in combination with other antimicrobial agents, like Callicarpa nudiflora. []
Q14: Is resistance to this compound a concern?
A14: Yes, the emergence of vancomycin-resistant enterococci (VRE) and vancomycin-intermediate Staphylococcus aureus (VISA) poses a significant challenge. [, ] This highlights the need for continuous monitoring and development of alternative therapies.
Q15: How is this compound quantified in various matrices?
A15: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the accurate and sensitive determination of this compound concentrations. [, , , , , , , , ] Researchers have developed and validated various HPLC methods using different detectors, such as diode-array detection (DAD) and ultraviolet (UV) detection. [, , , , , , , ]
Q16: What are the advantages of flow injection analysis techniques?
A16: Flow injection analysis (FIA) methods offer advantages like high sample throughput, reduced reagent consumption, and automation potential, making them valuable tools for analyzing this compound in pharmaceutical preparations. [, , ]
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